4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Physicochemical Profiling ADME Prediction Chromatography Method Development

Researchers requiring reproducible introduction of 3-oxopiperazine moieties often face batch inconsistency from generic piperazine derivatives. 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid eliminates this variability with defined physicochemical properties: • Calculated LogP -2.38 & LogD -4.34 (pH 7.4) ensure predictable purification & partitioning • Compatible with standard SPPS coupling reagents; Fmoc-protected derivative available • Reported AChE/BuChE inhibitory activity for neurology-focused screening libraries Supplied with ≥95% purity, shipped ambient globally.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 590380-54-4
Cat. No. B185404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
CAS590380-54-4
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)CCC(=O)O
InChIInChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14)
InChIKeyMGEFIOXTZYMZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid: Procurement-Grade Building Block


4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CAS 590380-54-4) is a synthetic small molecule with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . It is characterized by a piperazinone ring linked to a butanoic acid moiety . This compound is primarily utilized as a versatile synthetic intermediate and molecular building block in medicinal chemistry and organic synthesis, enabling the construction of more complex, biologically active molecules .

Workflow Role
Versatile synthetic intermediate and molecular building block
Core Utility
Introduction of 3-oxopiperazine moiety into complex structures
Procurement Selection
Defined-purity building block supporting reproducible synthesis

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid: Generic Substitution Failure


Generic substitution of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid with other piperazine or butanoic acid derivatives is not feasible due to its unique, application-specific physicochemical properties and functional group arrangement. Its distinct profile, including a calculated LogP of -2.38 and specific LogD values at physiological pH (-3.40 at pH 5.5, -4.34 at pH 7.4) , dictates its behavior in synthetic reactions, purification, and biological partitioning, which cannot be replicated by close analogs. These properties directly impact reaction yields and the stability of downstream products, making its selection critical for reproducible research and development.

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Piperazine or butanoic acid analogs may shift synthetic behavior due to unmatched functional-group arrangement.
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Lipophilicity-driven partitioning and purification profiles may not transfer to close structural analogs.
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Generic substitution risks altered reaction yields and downstream product stability; requires validation.

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid: Quantitative Differentiation


Physicochemical Differentiation: LogP and LogD

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of -2.38, indicating high hydrophilicity . Its distribution coefficient (LogD) is calculated to be -3.40 at pH 5.5 and -4.34 at pH 7.4 . In contrast, a hypothetical unsubstituted analog, 4-(piperazin-1-yl)butanoic acid, is predicted to have a higher LogP and less negative LogD due to the absence of the polarizing oxo group on the piperazine ring. This quantitative difference in lipophilicity and ionization state directly impacts reversed-phase HPLC retention time and is a key differentiator for analytical chemists.

Lipophilicity Profile
Class-level inference
LogP: -2.38
LogD (pH 5.5): -3.40
LogD (pH 7.4): -4.34
Supports aqueous-synthesis step fit and predicts high hydrophilicity.
Calculated properties; empirical confirmation may be required.
Physicochemical Profiling ADME Prediction Chromatography Method Development

Purity Benchmarking: Vendor Specification

Procurement from vendors such as AKSci provides a minimum purity specification of 95% for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid . This is a quantifiable differentiator compared to custom-synthesized batches or compounds from less reputable sources where purity may be undefined or significantly lower. Using a building block with a defined purity of 95% directly translates to higher and more predictable yields in subsequent synthetic steps, reducing the need for extensive purification of intermediates.

Purity Specification
Specification review
Minimum Purity: 95%
Defined specification aids batch consistency and predictable reaction yields.
Vendor Certificate of Analysis provides lot-specific values.
Chemical Synthesis Quality Control Procurement Specification

Enzyme Inhibition Activity vs. Inert Analogs

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . While specific IC50 values are not consistently reported in primary literature, the existence of this biological activity differentiates it from simple, inert piperazine building blocks used only for structural purposes. This intrinsic activity makes it a candidate for screening in drug discovery programs targeting cholinergic pathways, unlike analogs without this reported effect. BindingDB data indicates an IC50 of >5.00E+4 nM for human PPARγ and 1.53E+4 nM for rat BuChE [1][2], which, while weak, confirms its interaction with biological targets.

Biological Activity
Assay context
Reported AChE/BuChE inhibition.
BindingDB IC50: >5.00E+4 nM (PPARγ), 1.53E+4 nM (rat BuChE)
Inert analog does not offer this reported bioactivity; supports screening-library inclusion.
Source review needed; activity is weak and assay conditions vary.
Enzyme Inhibition Acetylcholinesterase Butyrylcholinesterase Biological Screening

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid: Application Scenarios


Peptidomimetic and Bioactive Scaffold Synthesis

This compound is used as a key building block for introducing a 3-oxopiperazine moiety into larger molecules, enhancing structural diversity for the design of peptidomimetics or bioactive scaffolds. Its compatibility with standard coupling reagents and stability under solid-phase peptide synthesis (SPPS) conditions makes it particularly valuable for constructing complex peptide architectures, as evidenced by the existence of its Fmoc-protected derivative (CAS 2171605-61-9) .

Hydrophilic Compound Method Development

With a calculated LogP of -2.38 and highly negative LogD values at physiological pH (-3.40 at pH 5.5, -4.34 at pH 7.4) , this compound serves as an excellent reference standard for developing and validating reversed-phase HPLC or HILIC methods for highly polar, ionizable analytes.

Cholinergic Pathway Biological Screening

Given its reported inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , this compound is a candidate for inclusion in focused screening libraries aimed at discovering new modulators of cholinergic neurotransmission, which is relevant to research in Alzheimer's disease and other neurological disorders.

Application
Selection Property
Validation Focus
Peptidomimetic and scaffold synthesis
3-Oxopiperazine-donor building block
SPPS compatibility and coupling efficiency
Hydrophilic compound method development
Highly negative LogD reference profile
Retention behavior in RP-HPLC or HILIC
Cholinergic pathway biological screening
Reported enzyme inhibition context
Screening-library hit confirmation and assay reproducibility

Technical Documentation Hub

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